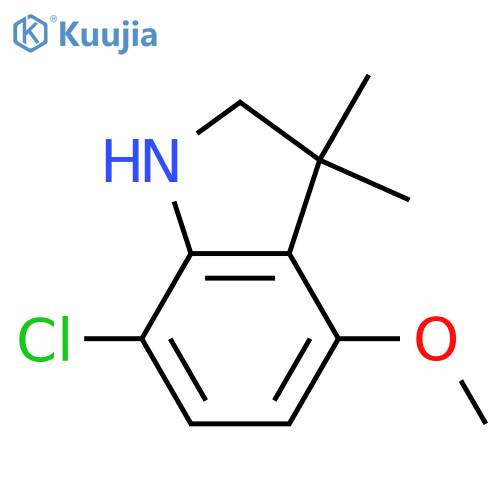Cas no 1369046-26-3 (7-Chloro-4-methoxy-3,3-dimethyl-2,3-dihydro-1h-indole)

1369046-26-3 structure
商品名:7-Chloro-4-methoxy-3,3-dimethyl-2,3-dihydro-1h-indole
CAS番号:1369046-26-3
MF:C11H14ClNO
メガワット:211.687962055206
CID:5702180
7-Chloro-4-methoxy-3,3-dimethyl-2,3-dihydro-1h-indole 化学的及び物理的性質
名前と識別子
-
- 7-Chloro-4-methoxy-3,3-dimethyl-2,3-dihydro-1H-indole
- 1H-Indole, 7-chloro-2,3-dihydro-4-methoxy-3,3-dimethyl-
- 7-Chloro-4-methoxy-3,3-dimethyl-2,3-dihydro-1h-indole
-
- インチ: 1S/C11H14ClNO/c1-11(2)6-13-10-7(12)4-5-8(14-3)9(10)11/h4-5,13H,6H2,1-3H3
- InChIKey: GKURWEBSKGUPHI-UHFFFAOYSA-N
- ほほえんだ: N1C2=C(C(OC)=CC=C2Cl)C(C)(C)C1
じっけんとくせい
- 密度みつど: 1.120±0.06 g/cm3(Predicted)
- ふってん: 309.5±42.0 °C(Predicted)
- 酸性度係数(pKa): 3.27±0.40(Predicted)
7-Chloro-4-methoxy-3,3-dimethyl-2,3-dihydro-1h-indole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1145462-1.0g |
7-chloro-4-methoxy-3,3-dimethyl-2,3-dihydro-1H-indole |
1369046-26-3 | 1g |
$0.0 | 2023-06-09 |
7-Chloro-4-methoxy-3,3-dimethyl-2,3-dihydro-1h-indole 関連文献
-
Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211
-
Yahui Yang,Siyuan Xing,Zecong Fang,Helen Koo Lab Chip, 2017,17, 926-935
-
Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221
-
Matthew Tirrell Soft Matter, 2011,7, 9572-9582
-
Natasha F. Sciortino,Florence Ragon,Catherine E. Housecroft,Cameron J. Kepert,Suzanne M. Neville Chem. Commun., 2014,50, 3838-3840
1369046-26-3 (7-Chloro-4-methoxy-3,3-dimethyl-2,3-dihydro-1h-indole) 関連製品
- 1639480-47-9(methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate)
- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 929203-04-3(4-(3-pyridinyl)phenylboronic acid pinacol ester)
- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)
- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)
- 2679932-69-3(rac-benzyl (3aR,6aS)-3a-cyano-2,2-dioxo-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-5-carboxylate)
- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)
- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)
- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)
- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)
推奨される供給者
钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬
